molecular formula C8H9BrN2O2 B13512205 Ethyl 6-amino-2-bromonicotinate

Ethyl 6-amino-2-bromonicotinate

Cat. No.: B13512205
M. Wt: 245.07 g/mol
InChI Key: GKIKNIIOCNJPPW-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-bromonicotinate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 6th position and a bromine atom at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 6-amino-2-bromonicotinate involves the reaction of ethyl nicotinate with bromine to introduce the bromine atom at the 2nd position. The reaction conditions typically involve the use of solvents such as tetrahydrofuran and reagents like lithium aluminum hydride (LAH) for reduction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, and involves stringent control of reaction conditions such as temperature, pressure, and solvent composition .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Ethyl 6-amino-2-bromonicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of brominated nicotinic acid derivatives. Its molecular formula is C8H8BrN2O2C_8H_8BrN_2O_2, with a molecular weight of approximately 245.07 g/mol. The compound features a pyridine ring substituted with an amino group at the 6-position and a bromine atom at the 2-position, which enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with ethyl nicotinate, which is brominated at the 2-position using bromine or N-bromosuccinimide (NBS).
  • Amino Group Introduction : The introduction of the amino group can be achieved through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

This compound exhibits significant biological activity through its ability to interact with various molecular targets, including enzymes and receptors. Its amino and bromine groups facilitate binding, potentially modulating enzymatic activities and influencing signal transduction pathways. This interaction can lead to:

  • Enzyme Inhibition : Studies indicate that the compound can inhibit specific enzymatic activities, affecting metabolic pathways relevant to diseases.
  • Vasodilation Effects : Preliminary research suggests that it may possess vasodilatory properties, contributing to its potential therapeutic applications.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexNotable Features
Ethyl 6-amino-5-bromonicotinate0.91Variation in amino group positioning
Ethyl 5-amino-2-bromonicotinate0.88Different substitution pattern
Ethyl 4-amino-2-bromonicotinate0.82Structural differences affecting reactivity

The unique arrangement of functional groups in this compound influences its reactivity and biological activity compared to these similar compounds.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl 6-amino-2-bromopyridine-3-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-4-6(10)11-7(5)9/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

GKIKNIIOCNJPPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)N)Br

Origin of Product

United States

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